molecular formula C13H17BrO3 B127534 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane CAS No. 179942-58-6

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane

Cat. No. B127534
M. Wt: 301.18 g/mol
InChI Key: FTYNTOQCCHAXGR-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane” is likely to be an organic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms. It also contains a bromo-methoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with a bromine atom and a methoxy group (an oxygen atom bonded to a methyl group) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromo-methoxyphenyl compound with a precursor to the dioxane ring. The specifics of the reaction would depend on the exact positions of the bromine and methoxy groups on the phenyl ring, as well as the desired positions of these groups on the final dioxane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromine and methoxy groups on the phenyl ring, as well as the orientation of this ring relative to the dioxane ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its large size and polarizability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. The bromine atom could potentially be replaced by other groups in a substitution reaction. The methoxy group could potentially be cleaved to yield a hydroxyl group and a formaldehyde molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point. The methoxy group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Structural and Conformational Analysis

Research by Khazhiev et al. (2018) focused on the structural analysis of a similar compound, 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane. They used techniques like NMR, X-ray diffraction, and computer simulation to study the molecule's structure, revealing its chair conformation and equatorial orientation of the methoxyphenyl substituent (Khazhiev et al., 2018).

Crystal Structure

Fatima et al. (2013) investigated N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine, which exhibits a chair conformation of its dioxane ring. This study is crucial for understanding the crystal structures formed by such compounds (Fatima et al., 2013).

Reaction Pathways and Synthesis

Li et al. (1996) explored the acid treatment of Birch Lignin, which involves compounds structurally related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane. Their study provides insights into the reaction products and the processes involved (Li et al., 1996).

Ikhe et al. (2005) conducted ultrasonic studies on derivatives containing similar structural elements in dioxane and dioxane-water mixtures. These studies are significant for understanding the solute-solvent interactions and acoustic properties of these compounds (Ikhe et al., 2005).

Bosies et al. (1987) described the synthesis of thioether phospholipids using a compound structurally related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane, highlighting its potential in fine organic synthesis and as an antitumor agent (Bosies et al., 1987).

Catalysis and Chemical Reactions

Verma et al. (2016) worked on a catalytic system involving bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized halolactones and bromooxepanes. Such studies are crucial for understanding the catalytic potential of compounds related to 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane (Verma et al., 2016).

Conformational Dynamics

Further research by Khazhiev et al. (2021) on a related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, revealed its potential as a reagent for fine organic synthesis and as a bactericidal compound. This study used NMR spectroscopy and X-ray structural analysis to understand the molecule's conformational dynamics (Khazhiev et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. The presence of the bromine atom could potentially make the compound toxic or corrosive .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-13(2)7-16-12(17-8-13)9-4-5-11(15-3)10(14)6-9/h4-6,12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYNTOQCCHAXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC(=C(C=C2)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane

Synthesis routes and methods I

Procedure details

3-Bromo-4-methoxybenzaldehyde (60.0 g, 279 mmol) was dissolved in toluene (600 mL), and after addition of neopentyl glycol (32.0 g, 306 mmol) and Amberlyst-15 (3.6 g) the reaction mixture was heated under reflux for 2 hours on a water separator. After cooling, the reaction mixture was filtered, washed twice with water, and then concentrated under reduced pressure. The oil residue was combined with heptane, and the product which precipitated was filtered off and washed with heptane.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
15
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromo-4-methoxybenzaldehyde (60.0 g, 279 mmol) was dissolved in toluene (600 ml) and, after addition of neopentyl glycol (32.0 g, 306 mmol) and Amberlyst 15 (3.6 g), the reaction mixture was heated under reflux with a water trap for 2 h. After cooling, the reaction mixture was filtered, washed twice with water and then concentrated under reduced pressure. The remaining oil was mixed with heptane, whereupon the product precipitates and was filtered off and washed with heptane. Yield: 57.3 g (68% of theory). MS (API-ES, pos) m/z=301, 303 [M+H]+
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
15
Quantity
3.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
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2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
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Citations

For This Compound
2
Citations
DI AbuSalim, ML Merfeld, TD Lash - The Journal of Organic …, 2013 - ACS Publications
A series of diformylbenzophenones were generated by sequentially reacting protected bromobenzaldehydes with n-butyllithium and ethyl N,N-dimethylcarbamate. The acetal protective …
Number of citations: 10 pubs.acs.org
DI AbuSalim - 2014 - search.proquest.com
Porphyrins have been the focus of a great deal of research for over a century. Their importance is highlighted by their wide distribution in nature and their countless applications. …
Number of citations: 2 search.proquest.com

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